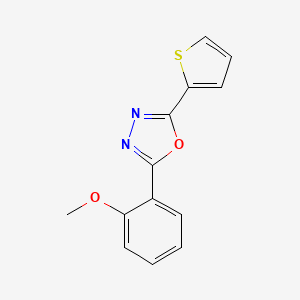![molecular formula C18H24N6S B5517525 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit varied biological activities and are of interest in the development of pharmaceutical agents. The molecule's structure suggests it is a part of heterocyclic chemistry, encompassing pyrazole, pyrimidine, and piperidine rings, which are common in many drugs and research compounds.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions that incorporate various functional groups into a heterocyclic backbone. For example, the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines has been studied, showcasing the complexity of synthesizing such molecules (Yakubkene & Vainilavichyus, 1998).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated through various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, the structure of pyrazole derivatives was determined using these techniques, highlighting the importance of structural analysis in understanding compound properties (Titi et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : The synthesis of pyrazole derivatives, including compounds structurally related to the query chemical, has shown significant biological activity against breast cancer and microbial threats. These compounds were characterized by X-Ray crystal study and their bioactivities were confirmed through various analyses (Titi et al., 2020).
Heterocyclic Synthesis : The creation of novel heterocyclic compounds, including thieno[2,3-d]pyrimidin derivatives, has been a focus for synthesizing a diverse range of compounds with potential biological activities. Such syntheses involve intramolecular cyclization techniques to create compounds with spectral, elemental, and crystallographic characteristics (Ho & Suen, 2013).
Pharmacological Properties and Applications
Antiemetic Agents : Compounds with a methylthio substituent on the pyrimidine ring, similar in structure to the query compound, have shown promising pharmacological profiles, including antiemetic, tranquilizing, and analgesic properties. These findings are the result of synthesizing and screening a series of 4-piperazinopyrimidines, highlighting the therapeutic potential of such compounds (Mattioda et al., 1975).
Dual-Action Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, through structural optimization, have been identified as potent dual-acting hypoglycemic agents activating both glucokinase (GK) and PPARγ. This indicates a promising avenue for the development of novel therapeutic agents for managing diabetes (Song et al., 2011).
Chemical Synthesis and Material Science
Microwave Irradiative Cyclocondensation : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation demonstrates the compound's utility in creating insecticidal and antimicrobial agents. This process involves the condensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with acid hydrazides, indicating the compound's relevance in synthesizing bioactive molecules (Deohate & Palaspagar, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-13-8-16-17(19-12-20-18(16)25-13)24-6-4-15(5-7-24)22(2)10-14-9-21-23(3)11-14/h8-9,11-12,15H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBCVQNBPLRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)N(C)CC4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)
![4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)